molecular formula C12H10F4N2O B2777018 N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide CAS No. 1444409-80-6

N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide

Cat. No. B2777018
M. Wt: 274.219
InChI Key: BASLQINXMASHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-cyanoacetamides, a class to which this compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Fluorinated benzamides, such as MS-27-275, a synthetic inhibitor of histone deacetylase (HDAC), have shown marked in vivo antitumor activity against various human tumors. These compounds inhibit HDAC, leading to the hyperacetylation of nuclear histones, which in turn induces cell cycle arrest and apoptosis in tumor cells. This mechanism suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and evaluated for their potential in colorimetric sensing of fluoride anions. One of these derivatives exhibited a noticeable color transition from colorless to achromatic black in response to fluoride anions, showcasing its utility in naked-eye detection. This application underlines the adaptability of fluorinated benzamide compounds in developing sensors for environmental and analytical purposes (Younes et al., 2020).

Synthesis of Fluorinated Heterocycles in Medicinal Chemistry

The synthesis of fluorinated heterocycles through methods involving fluorinated benzamides or their analogs has critical implications in medicinal chemistry. These fluorinated heterocycles are essential in pharmaceuticals and agrochemical industries due to their enhanced biological activity and metabolic stability. Studies demonstrate various methodologies for incorporating fluorine into heterocyclic compounds, indicating the versatility of fluorinated benzamides in synthesizing valuable building blocks for drug discovery and development (Wu et al., 2017).

Antimicrobial and Antifungal Applications

Fluorinated benzamides and their derivatives have been investigated for their antimicrobial and antifungal properties. Compounds such as fluorinated 1,2-benzisothiazol-3(2H)-ones demonstrated significant activity against fungi and Gram-positive microorganisms. These findings suggest the potential of fluorinated benzamides in developing new antimicrobial agents with specific activity profiles (Carmellino et al., 1994).

Advanced Material Science Applications

In material science, fluorinated benzamides have contributed to the development of novel organogelators and sensing films. For instance, a highly fluorinated bis-benzamide has been used to gelate organic solvents, providing a basis for creating thixotropic gels and stable gels of perfluorinated compounds. These materials have potential applications in drug delivery systems, electronic devices, and as matrices for chemical sensors (Loiseau et al., 2002).

Future Directions

The future directions for “N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . More research is needed to fully understand their biological activities and potential applications.

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O/c1-11(2,6-17)18-10(19)7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLQINXMASHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.